N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide
Description
N-[2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a quinoxalinone core (3-hydroxy-2-oxoquinoxaline) linked via an ethyl group to an indole-5-carboxamide moiety substituted with an isopropyl group. Quinoxalinones are known for their role in targeting kinases or oxidoreductases, while indole carboxamides are prevalent in drug discovery for their interaction with biological targets like indoleamine 2,3-dioxygenase (IDO) .
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-5-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)25-11-9-15-13-16(7-8-18(15)25)20(27)23-10-12-26-19-6-4-3-5-17(19)24-21(28)22(26)29/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
ZMEGECOMOUBENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Indole Core Preparation
The synthesis begins with the preparation of the 1-(propan-2-yl)-1H-indole-5-carboxylic acid precursor. A common approach involves alkylation of 5-nitroindole with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h), followed by catalytic hydrogenation (H₂, Pd/C, MeOH) to reduce the nitro group to an amine. Subsequent carboxylation via Friedel-Crafts acylation with oxalyl chloride yields the 5-carboxylic acid derivative (yield: 68–72%).
Quinoxaline Moiety Synthesis
Parallel synthesis of the 3-hydroxy-2-oxoquinoxaline fragment typically employs condensation of o-phenylenediamine with ethyl glyoxylate in acetic acid (reflux, 6 h), followed by oxidation with H₂O₂ to introduce the hydroxyl group at the 3-position. Alternative methods utilize diethyl oxalate as the carbonyl source, producing the quinoxaline-2,3-dione intermediate (yield: 85%).
Coupling and Final Assembly
The indole carboxylic acid is activated using thionyl chloride (SOCl₂, reflux, 2 h) and coupled with 2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethylamine in anhydrous THF under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 24 h. Purification via column chromatography (SiO₂, EtOAc/hexane 3:7) affords the final product in 45–50% yield (purity >98% by HPLC).
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Indole alkylation | Isopropyl bromide, K₂CO₃ | 80°C | 12 h | 75% |
| Quinoxaline oxidation | H₂O₂, AcOH | Reflux | 6 h | 85% |
| Amide coupling | SOCl₂, Et₃N | 0°C → RT | 24 h | 50% |
Quinoxaline Moiety Construction and Subsequent Coupling
Reductive Amination Strategy
An alternative route involves reductive amination of 1-(propan-2-yl)-1H-indole-5-carbaldehyde with 2-aminoethylquinoxalin-2(1H)-one. The aldehyde is generated via oxidation of the corresponding alcohol (PCC, CH₂Cl₂, 4 h), followed by condensation with the amine fragment using NaBH₃CN in MeOH (0°C → RT, 12 h). This one-pot method avoids the need for carbodiimide coupling agents, improving atom economy (yield: 55–60%).
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization of N-(2-aminoethyl)-1-(propan-2-yl)-1H-indole-5-carboxamide with ethyl oxamate in DMF, directly forming the quinoxaline ring. This method reduces reaction time from 24 h to 30 min while maintaining comparable yields (48%).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Wang resin-functionalized indole derivatives enable iterative synthesis. The resin is first loaded with Fmoc-protected 5-carboxyindole using DIC/HOBt activation. After Fmoc deprotection (20% piperidine/DMF), the quinoxaline-ethylamine fragment is coupled via HATU/DIEA (2 h, RT). Cleavage from the resin (TFA/H₂O 95:5) provides the target compound with >90% purity after precipitation (yield: 65%).
Advantages of Solid-Phase Synthesis:
-
Reduced purification requirements
-
Scalability for combinatorial libraries
-
Compatibility with automation
Comparative Analysis of Synthetic Methodologies
Efficiency Metrics
| Method | Total Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multi-step solution-phase | 6 | 32% | 98.2% | Moderate |
| Reductive amination | 4 | 55% | 97.8% | High |
| Microwave-assisted | 3 | 48% | 96.5% | Low |
| Solid-phase | 5 | 65% | 90.1% | High |
Cost-Benefit Considerations
-
Solution-phase synthesis remains preferred for small-scale research due to flexibility in intermediate characterization.
-
Solid-phase methods offer economic advantages for large-scale production despite higher initial resin costs.
-
Microwave-assisted routes show promise for rapid prototyping but require specialized equipment.
Critical Challenges and Optimization Strategies
Regioselectivity in Indole Functionalization
Competing alkylation at N1 versus C3 positions necessitates careful control of base strength and temperature. Employing bulky bases (e.g., LDA) at -78°C in THF suppresses C3 side reactions (≤5% byproducts).
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative transformations of the quinoxaline ring.
Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).
Substitution: Nucleophilic substitutions at different positions.
Common Reagents: Hydrazine derivatives, metal catalysts, and reducing agents.
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Synthesis Overview Table
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Quinoxaline + Indole Derivative | Reflux in DMF | Intermediate Compound |
| 2 | Intermediate + Alkylating Agent | Stirring at Room Temp | Final Product |
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds related to N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antioxidant Properties
Research indicates that the compound exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure is believed to enhance its ability to scavenge free radicals, thus providing protective effects against cellular damage .
Neuroprotective Effects
There is emerging evidence suggesting that similar quinoxaline derivatives possess neuroprotective properties. These compounds may act by inhibiting neuroinflammatory processes and promoting neuronal survival, making them potential candidates for treating neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related indole derivatives, it was found that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity against cancer cell lines. The study reported IC50 values ranging from 0.024 µM to 0.88 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antioxidant Activity Assessment
A separate investigation into the antioxidant properties demonstrated that compounds similar to this compound exhibited strong radical scavenging activity in vitro, with results correlating antioxidant capacity with structural features such as hydroxyl substitution .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Functional Groups
Target Compound:
- Core: 3-Hydroxy-2-oxoquinoxaline (electron-deficient aromatic system with hydrogen-bonding capacity).
- Linker : Ethyl group.
Analogues:
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (): Core: Adamantane (rigid, lipophilic cage) fused to indole. Functional Groups: 2-Oxoacetamide linker. Key Differences: Adamantane increases metabolic stability but may reduce solubility compared to the quinoxalinone core.
N-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl Indole Carboxamides (): Core: Hydrazinyl-oxoacetyl group. Functional Groups: Acetylamino and hydrazine moieties.
Benzimidazole-Indole Carboxamides (): Core: Benzimidazole (planar, aromatic) linked to indole. Functional Groups: Hydroxy group at indole-5-position. Key Differences: Benzimidazole enhances π-π stacking interactions, whereas quinoxalinone in the target compound may favor redox activity.
Indole-Pyrrolidinedione Derivatives (): Core: Pyrrolidine-2,5-dione (succinimide analogue). Functional Groups: Methoxy or cyano substituents. Key Differences: Succinimide core offers electrophilic reactivity, contrasting with the hydrogen-bonding hydroxy group in the target compound.
Physicochemical Properties
Biological Activity
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a quinoxaline moiety linked to an indole structure through an ethyl spacer. The presence of various functional groups, including hydroxyl, carbonyl, and amide groups, enhances its potential for biological interactions. The molecular formula is with a molecular weight of 362.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways that are crucial for various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is likely related to its ability to disrupt bacterial enzyme functions or cell membrane integrity.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| HL60 | Human promyelocytic leukemia | < 10 |
| MCF-7 | Human breast adenocarcinoma | < 15 |
| NCI-H292 | Human lung cancer | < 20 |
| HEP-2 | Human cervical carcinoma | < 12 |
These results indicate a promising profile for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into structure–activity relationships (SAR). For instance:
- Indole Derivatives : Research on indole-based compounds has shown that modifications at specific positions can significantly enhance their cytotoxicity against cancer cell lines .
- Quinoxaline Moieties : Compounds with quinoxaline structures have been linked to various biological activities, including antimicrobial and anticancer effects. The incorporation of hydroxyl and carbonyl groups has been found to improve binding affinity to biological targets .
- Comparative Studies : A comparative analysis of structurally related compounds revealed that slight variations in functional group positioning can lead to significant differences in biological activity, emphasizing the importance of precise molecular design in drug development .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. A plausible route involves:
- Step 1 : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with a quinoxalinone precursor under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2 : Purification via recrystallization from a DMF/acetic acid mixture to isolate the product .
- Step 3 : Confirming intermediate structures using thin-layer chromatography (TLC) and elemental analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxamide, hydroxyl peaks at ~3200 cm⁻¹) .
- NMR (¹H and ¹³C) : Assign proton environments (e.g., indole NH at δ 10–12 ppm, quinoxalinone carbonyl carbons at δ 160–170 ppm) .
- Elemental Analysis : Verify purity and stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .
- Supplementary Techniques : Mass spectrometry (HRMS) for molecular weight confirmation .
Q. How should initial biological activity screening be designed for this compound?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines), enzyme inhibition (e.g., kinase or protease targets), and antimicrobial activity (MIC assays) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls.
- Dose-Response : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values .
Advanced Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
- Approaches :
- Catalyst Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 3 h) while maintaining yield .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Analytical Validation : Monitor reaction progress via HPLC to identify byproducts and optimize stoichiometry .
Q. How to resolve contradictions between experimental spectral data and computational predictions?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon correlations .
- DFT Calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes to validate structural assignments .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration and confirm bond lengths/angles (Note: Requires crystallization trials).
Q. What computational methods are suitable for predicting target binding interactions?
- Protocols :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational dynamics.
- QSAR Modeling : Corrogate substituent effects (e.g., indole vs. quinoxalinone moieties) with activity data to guide structural modifications .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Framework :
- Core Modifications : Synthesize analogs with varied substituents (e.g., alkyl groups on the indole nitrogen, halogenated quinoxalinones) .
- Biological Testing : Compare activity profiles across analogs to identify critical pharmacophores (e.g., hydroxyl group necessity for hydrogen bonding) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with potency .
Methodological Notes
- Safety : Handle intermediates and final compounds in a fume hood; use PPE (gloves, lab coat) due to potential irritancy .
- Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
